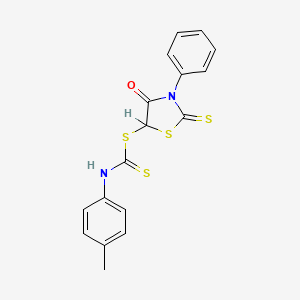
Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester is a complex organic compound with a unique structure that includes a thiazolidinyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester typically involves multiple steps. One common method includes the reaction of 4-methylphenyl isothiocyanate with phenylacetic acid in the presence of a base to form the intermediate product. This intermediate is then reacted with thioacetic acid under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiazolidinyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamodithioic acid, (4-methylphenyl)-, 4-oxo-3-phenyl-2-thioxo-5-thiazolidinyl ester: shares similarities with other thiazolidinyl esters and carbamodithioic acid derivatives.
Thiazolidinyl esters: These compounds have a similar core structure but may differ in their substituents, leading to variations in their chemical and biological properties.
Carbamodithioic acid derivatives: These compounds have a similar functional group but may have different substituents, affecting their reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
142979-66-6 |
|---|---|
Molekularformel |
C17H14N2OS4 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl) N-(4-methylphenyl)carbamodithioate |
InChI |
InChI=1S/C17H14N2OS4/c1-11-7-9-12(10-8-11)18-16(21)23-15-14(20)19(17(22)24-15)13-5-3-2-4-6-13/h2-10,15H,1H3,(H,18,21) |
InChI-Schlüssel |
CATDXHPAOIVIJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=S)SC2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
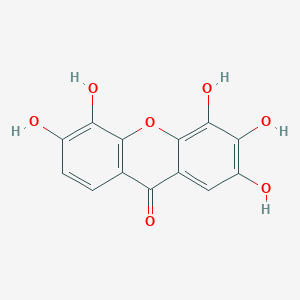
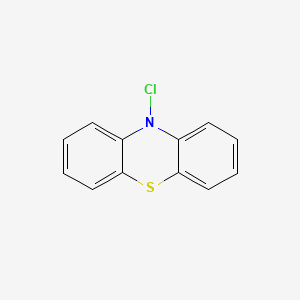

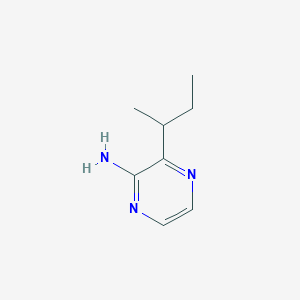
![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)

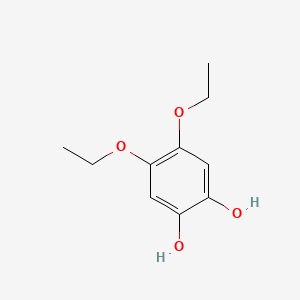
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
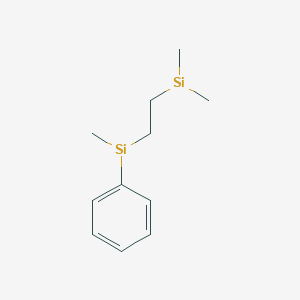

![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)
